molecular formula C10H16N6OS B194765 Cimetidine sulfoxide CAS No. 54237-72-8

Cimetidine sulfoxide

Cat. No.: B194765
CAS No.: 54237-72-8
M. Wt: 268.34 g/mol
InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Cimetidine sulfoxide primarily undergoes oxidation and reduction reactions. It can be further oxidized to form cimetidine sulfone or reduced back to cimetidine under specific conditions .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation

Major Products Formed

    Oxidation: Cimetidine sulfone

    Reduction: Cimetidine

Mechanism of Action

Cimetidine sulfoxide, like its parent compound cimetidine, acts as a histamine H2 receptor antagonist. It competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion . This mechanism is crucial for its therapeutic effects in treating acid-related disorders.

Comparison with Similar Compounds

Similar Compounds

    Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.

    Famotidine: A more potent H2 receptor antagonist with a longer duration of action compared to cimetidine.

    Nizatidine: Similar to ranitidine and famotidine, used for treating similar conditions.

Uniqueness

Cimetidine sulfoxide is unique in its specific metabolic pathway and the formation of distinct metabolites such as cimetidine sulfone. Its role in drug-drug interactions, particularly its inhibition of cytochrome P450 enzymes, sets it apart from other H2 receptor antagonists .

Properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJLJLYVNQFCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969219
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54237-72-8, 151258-41-2, 151258-42-3
Record name Cimetidine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54237-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimetidine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMETIDINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cimetidine sulfoxide
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Cimetidine sulfoxide
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Cimetidine sulfoxide

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